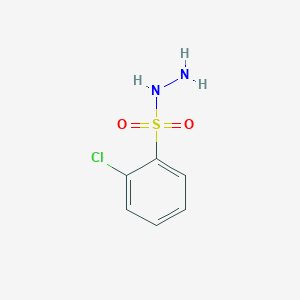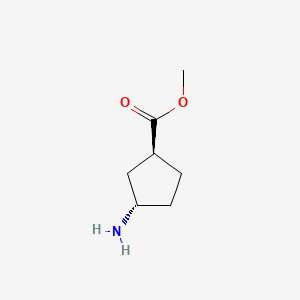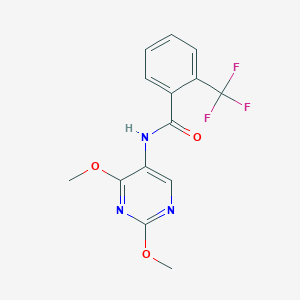
N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMTF is a small molecule that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Anticancer Activity
N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide and its derivatives have been explored in various studies for their potential in anticancer therapies. One study describes the discovery of MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor with significant antitumor activity, highlighting the potential of related compounds in cancer treatment (Zhou et al., 2008). Similarly, the synthesis and evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, which possess potential antidepressant and nootropic agents, further underscore the versatility of compounds within this chemical framework for therapeutic applications (Thomas et al., 2016).
Antimicrobial and Antitubercular Scaffolds
The ultrasound-assisted synthesis of benzamide derivatives has shown promising activity against Mycobacterium tuberculosis, with IC50 values of less than 1 µg/mL, suggesting the compound's efficacy as an anti-tubercular scaffold (Nimbalkar et al., 2018). This finding is consistent with other research on thiourea derivatives bearing the benzenesulfonamide moiety, which displayed significant antimycobacterial activity, indicating the potential of N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide derivatives in addressing tuberculosis and related infectious diseases (Ghorab et al., 2017).
KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment
Research into N-pyridyl and pyrimidine benzamides has identified them as potential KCNQ2/Q3 potassium channel openers, showing activity in animal models of epilepsy and pain. This research points to the therapeutic potential of these compounds in managing neurological disorders (Amato et al., 2011).
Novel Synthesis Approaches and Metabolite Analysis
A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, revealed insights into the main metabolic pathways of similar compounds, including N-demethylation and amide hydrolysis, providing valuable information for drug development and optimization (Gong et al., 2010).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-22-12-10(7-18-13(20-12)23-2)19-11(21)8-5-3-4-6-9(8)14(15,16)17/h3-7H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPANOPWXNCWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678432.png)

![1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole](/img/structure/B2678434.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2678437.png)
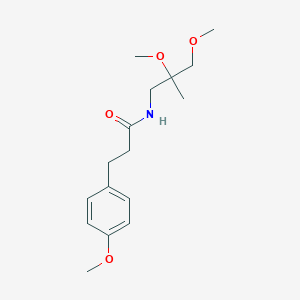
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2678443.png)
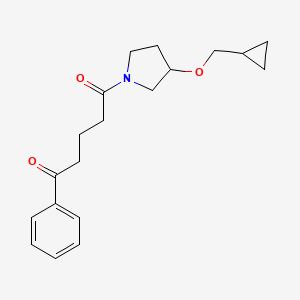
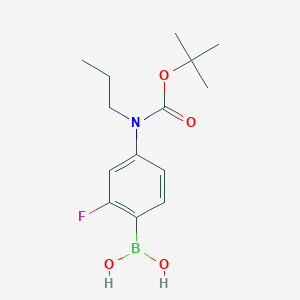
![2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2678448.png)
![2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2678449.png)
